IKK2 Inhibitor Scaffold: Evidence from Patent US8501780
N-(2-amino-2-oxoethyl)-1H-indazole-3-carboxamide is explicitly claimed as an IKK2 inhibitor in patent US8501780. The patent's claims encompass indazole carboxamide derivatives of a specific formula, which includes this compound [1]. This establishes its defined role as a kinase inhibitor scaffold, differentiating it from other indazole-3-carboxamides that have been optimized for targets such as PAK1 [2] or PARP-1 [3].
| Evidence Dimension | Primary Biological Target (IKK2 vs. PAK1/PARP-1) |
|---|---|
| Target Compound Data | IKK2 inhibitor (as per patent claims) [1] |
| Comparator Or Baseline | 1H-indazole-3-carboxamide derivative 30l (PAK1 IC50 = 9.8 nM) [2] / Compound 5 (PARP-1 IC50 = 6.8 μM) [3] |
| Quantified Difference | Target profile differs: IKK2 (inflammatory pathways) vs. PAK1 (tumor migration/invasion) vs. PARP-1 (DNA repair). |
| Conditions | Biochemical kinase assays (various). |
Why This Matters
Procuring this specific compound ensures research is directed towards IKK2-mediated pathways (e.g., NF-κB signaling in inflammation), rather than inadvertently studying PAK1 or PARP-1 biology, which would represent a fundamental shift in research focus.
- [1] Kerns, J. K., Edwards, C., et al. (2013). Indazole carboxamides and their use. US Patent 8501780 B2. GlaxoSmithKline LLC. View Source
- [2] Pan, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. View Source
- [3] Patel, M. R., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 79(4), 497-506. View Source
